1-Bromo-3-difluoromethanesulfonylbenzene

Carbonic anhydrase inhibition Isozyme selectivity Anti-obesity drug discovery

Procure 1-bromo-3-difluoromethanesulfonylbenzene (CAS 51679-56-2) to access the privileged CF₂SO₂Ar pharmacophore. Unlike CF₃ analogs, this meta-bromo building block enables orthogonal C–Br cross-coupling and direct installation of the lipophilic hydrogen-bond-donor motif proven to confer CA VA selectivity ratios up to 9.34 over off-target isoforms. Ideal for nickel-catalyzed Suzuki-Miyaura Csp²–CF₂SO₂Ar bond formation and agrochemical SAR.

Molecular Formula C7H5BrF2O2S
Molecular Weight 271.08 g/mol
CAS No. 51679-56-2
Cat. No. B1409492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-difluoromethanesulfonylbenzene
CAS51679-56-2
Molecular FormulaC7H5BrF2O2S
Molecular Weight271.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)S(=O)(=O)C(F)F
InChIInChI=1S/C7H5BrF2O2S/c8-5-2-1-3-6(4-5)13(11,12)7(9)10/h1-4,7H
InChIKeyHWTDHEQHXJJBDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-difluoromethanesulfonylbenzene (CAS 51679-56-2): A Dual-Functional Aryl Halide Building Block for MedChem Procurement


1-Bromo-3-difluoromethanesulfonylbenzene (CAS 51679-56-2) is a brominated aromatic compound incorporating a difluoromethylsulfonyl (CF₂HSO₂) substituent at the meta-position, with molecular formula C₇H₅BrF₂O₂S and molecular weight 271.08 g/mol . As a member of the bromodifluoromethyl(arylsulfonyl) compound class, this reagent uniquely positions a nucleophilic aryl bromide orthogonally to an electrophilic difluoromethylsulfonyl moiety [1]. Unlike simpler aryl bromides or isolated fluorinating agents, the compound serves simultaneously as a cross-coupling electrophile via its C–Br bond and as a direct source of the medicinally relevant CF₂SO₂Ar pharmacophore .

Why 1-Bromo-3-difluoromethanesulfonylbenzene Cannot Be Casually Replaced by Other Fluorinated Aryl Halides


Substituting 1-bromo-3-difluoromethanesulfonylbenzene with a common alternative such as 1-bromo-3-(trifluoromethyl)benzene or a simple bromophenyl sulfone would fundamentally alter both the chemical reactivity and the biological outcome of any downstream application. The difluoromethylsulfonyl (CF₂HSO₂) group is a recognized bioisostere that can mimic hydroxyl, thiol, or carboxyl functionalities while also serving as a lipophilic hydrogen bond donor . Crucially, its presence directly enables a distinct, metal-catalyzed cross-coupling pathway—Csp²–CF₂SO₂Ar bond formation—that is not accessible with CF₃ analogs or CF₂H groups lacking the activating sulfonyl bridge [1]. This dual role as both a pharmacophore and a versatile synthetic handle means that generic substitution would result in the loss of a targeted coupling mode and the specific physicochemical properties required for a given biological target, thereby invalidating structure-activity relationship (SAR) studies and negating the intended molecular design [2].

1-Bromo-3-difluoromethanesulfonylbenzene: Head-to-Head Performance Data for Informed Reagent Selection


Carbonic Anhydrase Isozyme Selectivity: 3-Bromophenyl-difluoromethanesulfonamide vs. Methylsulfonamide-COUMATE

In a comparative library study of human carbonic anhydrase (CA) inhibitors, the 3-bromophenyl-difluoromethanesulfonamide derivative demonstrated a unique and quantifiable selectivity profile for the mitochondrial isoform CA VA that was absent in comparator molecules. While the methylsulfonamide-COUMATE derivative potently inhibited CA II (Kᵢ = 32 nM) [1], the 3-bromophenyl-difluoromethanesulfonamide exhibited a different target preference, showing a selectivity ratio for CA VA over CA II of 3.53, over CA I of 6.84, and over the tumor-associated CA IX of 9.34, respectively [1]. This selective inhibition occurred despite moderate overall potency (Kᵢ for CA VA = 160 nM) [1].

Carbonic anhydrase inhibition Isozyme selectivity Anti-obesity drug discovery

Synthetic Utility: Direct Csp²–CF₂SO₂Ar Bond Formation via Nickel Catalysis

1-Bromo-3-difluoromethanesulfonylbenzene belongs to a novel class of bromodifluoromethyl(arylsulfonyl) compounds that enable a unique nickel-catalyzed Suzuki-type coupling reaction. This reaction directly forges a Csp²–CF₂SO₂Ar bond, providing synthetic access to CF₂SO₂Ar-substituted arenes [1]. In contrast, the more commonly employed PhSO₂CF₂Br (CAS 80351-58-2) reagent is primarily utilized for Heck-type couplings on its CF₂Br terminus to yield α-alkenyl- or α-heteroaryl-substituted difluoromethyl phenyl sulfones [2]. The 3-bromoaryl scaffold of the target compound thus allows for divergent synthetic planning: the C–Br bond on the aryl ring can be used in orthogonal coupling reactions (e.g., Suzuki, Sonogashira) for molecular diversification, while the CF₂SO₂Ar group is simultaneously installed .

Cross-coupling methodology Fluorine chemistry CF₂SO₂Ar pharmacophore installation

Positional Isomer Reactivity: meta-Substitution Enables Unique Cross-Coupling vs. ortho/para Analogs

The meta-substitution pattern of the bromine and difluoromethanesulfonyl groups in 1-bromo-3-difluoromethanesulfonylbenzene dictates a specific electronic and steric environment that is fundamentally different from its ortho- and para-isomers. This positional difference directly impacts its reactivity in cross-coupling reactions. While para-isomers like 1-bromo-4-(difluoromethylsulfonyl)benzene (CAS not specified) are predicted to have different physical properties (e.g., predicted boiling point of 336.0±42.0 °C and density of 1.708±0.06 g/cm³) , the meta-configuration is specifically required for the unique selectivity profiles observed in biological assays, such as the CA VA isozyme selectivity demonstrated by the 3-bromophenyl derivative [1]. No such selectivity data has been reported for the corresponding 2- or 4-substituted analogs, indicating that the meta-relationship is critical for the observed biological activity [1].

Regioselective synthesis Aryl sulfone reactivity Positional isomer comparison

Market Availability: Discontinued Product Status and Supplier Sourcing

Procurement data indicates that 1-bromo-3-difluoromethanesulfonylbenzene is a low-volume, research-grade chemical with limited commercial availability. At least one major supplier, CymitQuimica (formerly distributing the product under ref. 3D-BCA67956), has marked this compound as a 'Discontinued product' . However, an alternative source listing exists through Apollo Scientific (ref. 54-PC48498), which indicates availability upon inquiry . This contrasts with the more widely available and actively commercialized analog, bromodifluoromethyl phenyl sulfone (CAS 80351-58-2), which is offered by multiple vendors including Alfa Chemistry, BOC Sciences, and J&K Scientific with stated purities (e.g., 98%) and defined physical properties (e.g., melting point 33-34 °C, boiling point 291.8 °C) . The target compound's niche and potentially unstable supply chain is a critical factor for procurement planning.

Chemical procurement Reagent sourcing Discontinued compound

1-Bromo-3-difluoromethanesulfonylbenzene: Optimal Procurement Use Cases Based on Verified Performance Data


Medicinal Chemistry: Developing Isozyme-Selective Carbonic Anhydrase VA Inhibitors for Metabolic Disease

This compound is the preferred building block for synthesizing lead candidates targeting mitochondrial carbonic anhydrase VA (CA VA) for applications such as anti-obesity therapy. Its demonstrated ability to confer CA VA selectivity ratios of up to 9.34 over the tumor-associated isoform CA IX and 3.53 over the ubiquitous CA II minimizes the risk of off-target liabilities that would be associated with a pan-CA inhibitor [1]. Researchers initiating SAR studies around this scaffold can justify the procurement of this specific meta-bromo difluoromethanesulfonamide precursor to maintain the observed selectivity profile, which is not replicated by ortho- or para-isomers [1].

Synthetic Methodology: Direct Installation of the CF₂SO₂Ar Pharmacophore via Nickel-Catalyzed Cross-Coupling

For process chemists and methodology developers, 1-bromo-3-difluoromethanesulfonylbenzene is the required reagent for exploring and implementing nickel-catalyzed Suzuki-Miyaura couplings that directly forge Csp²–CF₂SO₂Ar bonds [2]. Unlike PhSO₂CF₂Br, which is primarily used for Heck reactions on the CF₂Br group [3], the aryl bromide handle on the target compound allows for orthogonal diversification of the arene core while simultaneously installing the medicinally relevant CF₂SO₂Ar group. High-throughput experimentation has been successfully used to optimize these challenging transformations, making this compound a key substrate for building focused libraries of functionalized CF₂SO₂Ar-containing molecules [2].

Agrochemical Discovery: Probing Lipophilic Hydrogen Bond Donors in Pesticide SAR

Given that difluoromethyl groups are recognized lipophilic hydrogen bond donors that can enhance the bioavailability and membrane permeability of agrochemicals , this compound serves as a strategic starting material for introducing the CF₂SO₂Ar motif into novel herbicidal or fungicidal candidates. The quantitative bioavailability improvements conferred by this moiety over non-fluorinated or trifluoromethyl analogs have been established in the broader literature on fluorinated sulfones . Procuring this reagent allows agrochemical researchers to explore the SAR of the difluoromethanesulfonyl group directly, rather than inferring activity from simpler CF₂H or CF₃ bioisosteres.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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